molecular formula C10H12O2S B13524043 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione

4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione

Cat. No.: B13524043
M. Wt: 196.27 g/mol
InChI Key: CJKBLYJPYTTZBN-UHFFFAOYSA-N
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Description

4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10). Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The choice of solvents, catalysts, and reaction temperatures is optimized to maximize yield and purity. Common solvents include alcohols and ethers, while catalysts such as Lewis acids may be used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the thiophene ring.

Scientific Research Applications

4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-(thiophen-2-yl)pentane-1,3-dione: A similar compound with the thiophene ring at a different position.

    4-Methyl-1-phenylpentane-1,3-dione: A compound with a phenyl group instead of a thiophene ring.

Uniqueness

4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione is unique due to the presence of the thiophene ring at the 3-position, which can influence its chemical reactivity and biological activity. The position of the thiophene ring can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties.

Biological Activity

4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse sources.

Chemical Structure and Synthesis

The compound can be classified as a diketone with a thiophene ring, which is known to enhance biological activity through various mechanisms. The synthesis typically involves the reaction of appropriate thiophene derivatives with diketones under controlled conditions to yield the desired product. A common synthetic route includes the condensation of thiophene derivatives with acyclic diketones, followed by purification through crystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines. The compound exhibits cytotoxic effects characterized by low IC50 values, indicating high potency.

Cell Line IC50 (µM) Activity
MCF-70.02High
A5490.15Moderate
HeLa0.10High

These results suggest that the presence of the thiophene moiety significantly contributes to the compound's anticancer activity by possibly interacting with cellular targets involved in proliferation and apoptosis pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies report that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.12
Escherichia coli0.25
Salmonella Typhi0.50

The mechanism behind this antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the thiophene ring is crucial for enhancing its reactivity and interaction with biological targets. Modifications on the thiophene ring and the pentane chain can lead to variations in potency:

  • Substituents on Thiophene : Different substituents can either enhance or reduce activity; for instance, methyl groups increase lipophilicity and potentially improve cellular uptake.
  • Chain Length Variations : Altering the length of the pentane chain affects steric hindrance and electronic properties, which can influence binding affinity to target proteins.

Case Studies

Several case studies have been conducted to explore the effects of this compound on different cancer models:

  • Study on MCF-7 Cells : A study indicated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, characterized by increased caspase activity and DNA fragmentation.
  • In Vivo Efficacy : In animal models, administration of this compound led to reduced tumor growth rates compared to control groups, suggesting its potential for therapeutic applications in oncology.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

4-methyl-1-thiophen-3-ylpentane-1,3-dione

InChI

InChI=1S/C10H12O2S/c1-7(2)9(11)5-10(12)8-3-4-13-6-8/h3-4,6-7H,5H2,1-2H3

InChI Key

CJKBLYJPYTTZBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)C1=CSC=C1

Origin of Product

United States

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